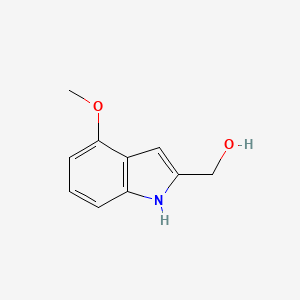

(4-methoxy-1H-indol-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-5,11-12H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMVCMVKYKJNOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Methoxy 1h Indol 2 Yl Methanol and Its Analogs

Classical Approaches to Substituted Indole (B1671886) Core Synthesis

Numerous classical methods for indole synthesis have been developed, each with its own set of advantages and limitations. chim.it For the synthesis of 4-methoxy-substituted indoles, these methods often require adaptation of starting materials and conditions.

Fischer Indole Synthesis Adaptations and Interrupted Fischer Indolization

The Fischer indole synthesis, discovered in 1883, is arguably the most well-known and widely used method for indole construction. wikipedia.orgtcichemicals.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of a 4-methoxyindole (B31235) derivative, a (4-methoxyphenyl)hydrazine (B1593770) would be the requisite starting material. The choice of the carbonyl component is crucial for installing the C2-substituent. To obtain (4-methoxy-1H-indol-2-yl)methanol, a protected hydroxyacetaldehyde or a similar synthetic equivalent would be necessary, followed by a deprotection step.

A significant variation of this reaction is the "interrupted Fischer indolization." nih.govnih.gov This strategy involves the condensation of a hydrazine (B178648) with a latent aldehyde, such as a lactol or hemiaminal, which, after the characteristic sioc-journal.cnsioc-journal.cn-sigmatropic rearrangement, undergoes an intramolecular cyclization by a proximal nucleophile, trapping an indolenine intermediate. nih.govnih.gov This method allows for the convergent synthesis of complex fused indoline (B122111) systems. nih.gov For example, the reaction of a phenylhydrazine with a suitable lactol can lead to furoindoline structures, which are precursors to indole-2-methanols. rsc.org While powerful for creating fused systems, adapting this to yield a simple, non-fused this compound would require careful substrate design to favor direct formation of the indole-2-methanol over other potential cyclization pathways.

| Method | Key Reactants | General Conditions | Relevance to this compound |

| Classical Fischer Indole Synthesis | (4-methoxyphenyl)hydrazine, Glycolaldehyde equivalent (e.g., dihydroxyacetone) | Brønsted or Lewis acid catalysis (e.g., HCl, ZnCl2), Heat wikipedia.org | Direct approach, requires appropriate C2-synthon and subsequent reduction/deprotection. |

| Interrupted Fischer Indolization | (4-methoxyphenyl)hydrazine, Suitable lactol or hemiaminal | Acid catalysis (e.g., AcOH) nih.govacs.org | Primarily for fused indolines, but could be adapted. Forms C2-CH2OH bond concurrently with ring system. nih.gov |

Madelung Synthesis Considerations

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.orgbhu.ac.in To produce a 4-methoxyindole, the starting material would need to be an N-acyl-2-methyl-5-methoxyaniline. The original conditions for this reaction are extremely harsh (e.g., sodium or potassium alkoxides at 200–400 °C), limiting its application to substrates lacking sensitive functional groups. wikipedia.orgchemicalbook.com Modern variations have been developed using milder bases like alkyllithiums, which can tolerate more sensitive functionalities. bhu.ac.in A significant development is the copper-catalyzed Madelung-type synthesis, which allows for the reaction of (2-iodophenyl)acetonitriles with amides under less vigorous conditions, providing a route to substituted indoles. thieme-connect.com However, the Madelung synthesis is generally more suited for preparing 2-alkylindoles, and direct synthesis of an indole-2-methanol is not a typical outcome. wikipedia.org

Bartoli Indole Synthesis Relevance for Substituted Indoles

The Bartoli indole synthesis is a valuable method for preparing 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.com The presence of an ortho-substituent is crucial for the reaction's success. wikipedia.org To synthesize a 4-methoxyindole, one would start with a 1-methoxy-2-methyl-3-nitrobenzene or a related precursor. A significant modification by Dobbs utilized an ortho-bromine as a removable directing group, greatly enhancing the method's versatility and allowing for the synthesis of indoles unsubstituted at the 7-position. wikipedia.orgorganic-chemistry.org This approach was successfully used to synthesize 4-(hydroxymethyl)-2-methylindole, demonstrating its utility for creating substituted indoles that could be precursors or analogs of this compound. organic-chemistry.org

| Starting Nitroarene | Grignard Reagent | Key Outcome/Modification | Reference |

| o-Nitrotoluene | Propenyl Grignard | Forms 3,7-dimethylindole | wikipedia.org |

| o-Bromonitroarenes | Vinyl Grignard Reagents | Forms 7-bromoindoles, bromine can be removed | wikipedia.orgorganic-chemistry.org |

| 4-Bromo-3-nitrotoluene | Vinyl Grignard | Used in the synthesis of 4-substituted indoles | organic-chemistry.org |

Leimgruber-Batcho Indole Synthesis Variations

The Leimgruber-Batcho synthesis is a highly efficient and popular two-step method for producing indoles. wikipedia.org It begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532) (e.g., N,N-dimethylformamide dimethyl acetal), followed by a reductive cyclization of the resulting nitroenamine. wikipedia.orgresearchgate.net This method is advantageous due to its high yields, mild conditions, and the commercial availability of many ortho-nitrotoluene precursors. wikipedia.org To prepare 4-methoxyindole, 2-methyl-3-nitroanisole (B1293961) would be the starting material. The reduction step can be achieved with various reagents, including Raney nickel/hydrazine, Pd/C with hydrogen, or sodium dithionite. wikipedia.org This method directly yields indoles unsubstituted at the C2 and C3 positions. clockss.org To arrive at this compound, functionalization at the C2 position would be required as a subsequent step, for instance, via Vilsmeier-Haack formylation followed by reduction.

Reissert Indole Synthesis and its Modernizations

The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then reductively cyclized, typically with zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.orgresearchgate.net For the target compound's framework, starting with 2-methyl-3-nitroanisole would lead to 4-methoxyindole-2-carboxylic acid. This carboxylic acid is an ideal precursor, as it can be readily reduced to the desired this compound using reducing agents like lithium aluminum hydride. rsc.org This classical sequence provides a reliable and direct route to the C2-hydroxymethyl functionality. bhu.ac.in

Modern Synthetic Innovations for 4-Methoxyindole Derivatives and Indole-2-methanols

Recent advances in synthetic methodology have provided new, often catalytic, routes to complex indole structures. These methods offer improvements in efficiency, selectivity, and functional group tolerance.

Indole-2-methanols, including substituted variants, have emerged as important "platform molecules" in organic synthesis. sioc-journal.cn Their utility stems from the ability of the C2-hydroxymethyl group to activate the indole core, allowing it to act as either an electrophile or a nucleophile. sioc-journal.cn For instance, in the presence of acid catalysts, indole-2-methanols can undergo dehydroxylation to form a reactive intermediate. This intermediate can then be trapped by various nucleophiles, enabling the synthesis of diverse C3-functionalized indoles and bis(indolyl)methanes. sioc-journal.cnrsc.orgacs.org

The synthesis of the indole-2-methanol core itself has been streamlined. A general procedure involves the reduction of the corresponding indole-2-carboxylate (B1230498) ester using a strong reducing agent like lithium aluminum hydride (LiAlH4) in a solvent such as tetrahydrofuran (B95107) (THF). rsc.org This approach is highly effective for a range of substituted indole-2-carboxylates, including 5-methoxy derivatives, which have been prepared in excellent yields. rsc.org

Furthermore, modern cross-coupling strategies have been applied to the synthesis of highly substituted indoles. The Larock heteroannulation, a powerful palladium-catalyzed method, has been used for the regiospecific synthesis of ring-A substituted indoles, although it can be challenging for sterically demanding 4-methoxyindole derivatives. nih.gov Additionally, rhodium-catalyzed borylation can introduce a boronic acid group at the C2 position of a protected 4-methoxyindole, which can then be used in Suzuki-Miyaura cross-coupling reactions or oxidized to the desired hydroxymethyl group. These catalytic methods represent the cutting edge of indole synthesis, providing flexible and powerful tools for constructing molecules like this compound.

| Modern Approach | Description | Catalyst/Reagent | Relevance to this compound |

| Reduction of Carboxylic Acid Ester | Reduction of a pre-formed 4-methoxyindole-2-carboxylate ester to the primary alcohol. | Lithium Aluminum Hydride (LiAlH4) | A direct and high-yielding final step to obtain the target molecule from a readily accessible precursor. rsc.org |

| Platform Molecule Chemistry | The target molecule itself can be used as a starting material for further derivatization at the C3 position. | Brønsted or Lewis Acids (e.g., Sc(OTf)3, CSA) sioc-journal.cnrsc.org | Highlights the synthetic utility of the target compound for building more complex structures. |

| Larock Heteroannulation | Palladium-catalyzed cyclization of an aniline (B41778) with an alkyne to form the indole core. | Palladium catalyst | A powerful method for building the substituted indole core, though potentially lower yielding for 4-methoxy isomers. nih.gov |

| Borylation/Oxidation | Introduction of a boronic acid at C2 of a protected 4-methoxyindole, followed by oxidation. | Rhodium or Palladium catalysts, Oxidizing agent | A modern, catalytic route to introduce the C2-hydroxymethyl group. |

Transition Metal-Catalyzed Indolization Reactions

Transition metal catalysis is a cornerstone in the synthesis of indole derivatives, offering efficient and selective routes. rsc.org Classical methods like the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed for preparing methoxy-activated indoles. chim.it Modern variations often utilize transition metals to improve yields and reaction conditions.

Palladium-catalyzed reactions are particularly prominent. For instance, 2-aroylindoles can be synthesized via a one-pot palladium-catalyzed domino reaction involving C,N-coupling, carbon monoxide insertion, and Suzuki-Miyaura coupling. beilstein-journals.org Another approach involves the palladium-catalyzed heterocyclization/alkoxycarbonylation of 2-alkynylaniline imines to produce indole-3-carboxylic esters. beilstein-journals.org

Ruthenium catalysts also play a role. A ruthenium-catalyzed [2+2+2] cycloaddition of substituted yne-ynamides and methylcyanoformate has been used to form the β-carboline core, a key step in the total synthesis of marine natural products like eudistomin U. rsc.org

Copper-catalyzed reactions provide alternative pathways. For example, a copper-catalyzed hydroarylation of aryl trifluoromethyl alkynes with ortho-nitroaryl boronic acids, followed by a reductive cyclization, yields indole derivatives. acs.org Silver complexes have also been shown to efficiently catalyze the intramolecular hydroamination of 2-alkynylanilines to form functionalized indoles under mild conditions. mcmaster.ca

| Catalyst/Reagents | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, CO, Arylboronic Ester | Domino C,N-coupling/Carbonylation/Suzuki Coupling | 2-Aroylindoles | beilstein-journals.org |

| PdI₂/KI, O₂ | Heterocyclization/Alkoxycarbonylation | Indole-3-carboxylic esters | beilstein-journals.org |

| Cp*RuCl(cod) | [2+2+2] Cycloaddition | β-Carboline Esters | rsc.org |

| Cu-catalyst, PPh₃, MoCl₂O₂(dmf)₂ | Hydroarylation/Reductive Cyclization | Indole Derivatives | acs.org |

| Silver (I) Acetate (B1210297) Complex | Intramolecular Hydroamination | Functionalized Indoles | mcmaster.ca |

Cross-Coupling Strategies for Functionalization (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

Cross-coupling reactions are indispensable tools for the functionalization of the indole nucleus. thieme-connect.com These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of indole derivatives.

The Sonogashira coupling is frequently used to prepare 2-alkynylanilines, which are key precursors for indole synthesis. rsc.orgmdpi.com For example, the synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, a cytotoxic C-glycoside, involves a Sonogashira coupling as a crucial step. rsc.org Tandem Sonogashira-indole cyclization reactions have been developed, allowing for the one-pot synthesis of 2-substituted indoles from o-iodoanilines and terminal alkynes. mdpi.com

The Suzuki-Miyaura coupling is another widely employed method. Palladium-catalyzed Suzuki-Miyaura reactions of aryl chlorides with arylboronic acids, using hemilabile phosphine (B1218219) ligands, have proven effective for creating sterically hindered biaryl linkages on indole scaffolds. mcmaster.ca

The Heck reaction also finds application in indole synthesis. An "On-Palladium" Heck-Jeffery-Amination cyclization sequence has been developed for the synthesis of ethyl-2-indolecarboxylates. mcmaster.ca

While less common for this specific scaffold in the provided context, Stille coupling represents another powerful cross-coupling strategy for the functionalization of heterocyclic compounds.

C-H Activation Methodologies and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles, avoiding the need for pre-functionalized starting materials. researchgate.netchim.itsigmaaldrich.com This approach allows for the selective formation of new bonds at various positions on the indole ring.

Remote C-H functionalization of the benzene (B151609) ring of indoles is a significant challenge due to the higher reactivity of the pyrrole (B145914) ring C-H bonds. thieme-connect.comresearchgate.net However, methods have been developed to achieve regioselectivity. For instance, rhodium(II) catalysts have been used for the remote C-H alkylation of NH-indoles. In the case of 4-methoxyindoles, a pronounced selectivity for the C7 position is observed, which is attributed to the directing effect of hydrogen bonding and the higher nucleophilicity of the C7 position. thieme-connect.comsnnu.edu.cn

Directing groups are often employed to control the regioselectivity of C-H activation. researchgate.net For example, a di-tert-butylphosphinoyl group at the N1 position can direct palladium-catalyzed C-H phosphonylation to the C4 or C6 position. chim.it Similarly, the use of a picolinamide (B142947) directing group can facilitate C4-selective alkenylation of tryptophan derivatives. chim.it

Catalyst-controlled regioselectivity has also been demonstrated in the palladium-catalyzed oxidative coupling of N-(phenylsulfonyl)indoles with aryl boronic acids, where the choice of ligand can switch the selectivity from the C2 to the C3 position. researchgate.net Furthermore, palladium nanobiohybrids have been developed for the mild C-H activation of protected L-tryptophan at the C2 position. chemrxiv.org

| Position | Reaction | Catalyst/Reagents | Key Feature | Reference |

|---|---|---|---|---|

| C7 | Alkylation | Rh(II) catalyst, diazo compounds | Substrate-controlled remote C-H activation of 4-methoxyindoles | thieme-connect.comsnnu.edu.cn |

| C4/C6 | Phosphonylation | Pd catalyst, N-P(O)tBu₂ directing group | Directing group-assisted C-H activation | chim.it |

| C2/C3 | Arylation | Pd(OTs)₂, ancillary ligands | Catalyst-controlled regioselectivity | researchgate.net |

| C2 | Alkylation | Palladium bionanohybrids | Mild C-H activation of tryptophan derivatives | chemrxiv.org |

Regioselective Synthesis of this compound and its Derivatives

The regioselective synthesis of this compound and its derivatives is crucial for controlling the biological activity and properties of the final molecules. nih.gov This involves precise control over the placement of functional groups on the indole scaffold.

Control of Functional Group Positioning in Indole Systems

Achieving regioselectivity in the functionalization of indoles is a central theme in their synthesis. chemrxiv.orgacs.org For 4-methoxyindoles, the methoxy (B1213986) group exerts a significant electronic influence, affecting the reactivity of the various positions on the ring.

In photochemically driven ruthenium-catalyzed reactions of indoles with methanol (B129727), the presence of electron-donating groups like methoxy at the C4 position can lead to the formation of bis(4-methoxy-1H-indol-3-yl)methane. acs.org This indicates a preference for C3 functionalization under these conditions.

Metal-free methods have also been developed for regioselective C3-alkylation. A Cs₂CO₃/oxone®-mediated reaction of indoles with α-heteroaryl-substituted methyl alcohols proceeds with high regioselectivity for the C3 position. chemrxiv.org This method is applicable to a range of C4-C7 functionalized indoles, including 5-methoxyindole. chemrxiv.org

Asymmetric Synthetic Routes for Chiral Indole Derivatives via 2-Indolylmethanols

This compound and its analogs serve as valuable platform molecules for the synthesis of chiral indole derivatives. sioc-journal.cnbohrium.com The hydroxyl group at the C2 position can be activated to generate reactive intermediates, which then participate in asymmetric transformations.

Chiral phosphoric acids are effective catalysts for a variety of enantioselective reactions involving 2-indolylmethanols. researchgate.netrsc.org For example, the catalytic asymmetric (3+3) cycloaddition of two different 2-indolylmethanols, catalyzed by a chiral phosphoric acid, can construct chiral indole-fused six-membered heterocycles with high yields and excellent enantioselectivities. rsc.org Similarly, the cooperative catalysis of a chiral phosphoric acid and hexafluoroisopropanol (HFIP) enables the regio- and enantioselective (3+3) cycloaddition of nitrones with 2-indolylmethanols. researchgate.net

Organocatalysis also plays a key role in the asymmetric functionalization of 2-indolylmethanols. The in-situ generation of indole-2,3-quinodimethane intermediates from 2-methyl-3-indolylmethanols under mild acidic conditions, followed by a Diels-Alder reaction with α,β-unsaturated aldehydes catalyzed by a chiral secondary amine, produces highly enantioenriched tetrahydrocarbazoles. bohrium.com

| Reaction Type | Catalyst/Reagents | Product | Enantioselectivity | Reference |

|---|---|---|---|---|

| (3+3) Cycloaddition | Chiral Phosphoric Acid | Chiral Indole-fused Six-membered Heterocycles | Excellent | rsc.org |

| (3+3) Cycloaddition | Chiral Phosphoric Acid / HFIP | Indole-fused Six-membered N,O-heterocycles | Excellent | researchgate.net |

| Diels-Alder Reaction | Chiral Secondary Amine | Enantioenriched Tetrahydrocarbazoles | High | bohrium.com |

Green Chemistry Principles in this compound Synthesis and Analogs

The application of green chemistry principles to the synthesis of this compound and its analogs is of growing importance to minimize environmental impact and improve sustainability. researchgate.netsigmaaldrich.comnih.govcolab.ws This involves the use of environmentally benign solvents, reusable catalysts, and atom-economical reactions.

One strategy is the use of greener solvents. For example, the synthesis of 3-substituted indole-based 1,2-dihydropyridine and azaxanthone derivatives has been achieved in ethanol (B145695), a less hazardous solvent, with a reusable catalyst and high atom economy. nih.gov The development of synthetic routes that avoid chromatographic purification also contributes to waste reduction. nih.gov

The use of nanocatalysts is another green approach. Palladium nanobiohybrids, synthesized in an aqueous medium, have been used for the C-H activation of tryptophan derivatives under mild conditions, avoiding harsh chemicals. chemrxiv.org

Furthermore, the development of catalytic C-H activation/functionalization reactions aligns with green chemistry principles by offering high atom and step economy. snnu.edu.cn These methods reduce the number of synthetic steps and the generation of waste associated with pre-functionalization. researchgate.netsigmaaldrich.com The use of methanol as a methylating agent instead of toxic reagents like dimethyl sulfate (B86663) is another example of a greener synthetic modification. nih.gov

Solvent-Free and Aqueous Media Syntheses

The shift away from conventional organic solvents, which are often volatile, toxic, and difficult to dispose of, is a central goal in green chemistry. Water is an ideal alternative solvent due to its non-toxicity, availability, and safety. openmedicinalchemistryjournal.com Similarly, solvent-free reactions offer benefits by simplifying work-up procedures, reducing waste, and often lowering energy consumption. openmedicinalchemistryjournal.com

Research has demonstrated the viability of water as a medium for synthesizing various indole derivatives. A mild and efficient protocol has been developed for the synthesis of trifluoromethyl(indolyl)phenylmethanols through the reaction of indoles with aromatic fluoromethyl ketones. beilstein-journals.org This reaction proceeds in water using a catalytic system of potassium carbonate (K₂CO₃) and tetrabutylphosphonium (B1682233) bromide (n-Bu₄PBr), yielding the desired products in good to excellent yields without the need for column chromatography. beilstein-journals.org

The synthesis of other important indole analogs, such as bis(indolyl)methanes, has also been successfully achieved in aqueous environments. One such method involves the reaction of indoles with carbonyl compounds in the presence of dodecylsulfonic acid as a catalyst, which leads to high yields in a short timeframe. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Furthermore, the preparation of indole hemiaminals has been reported using the phase-transfer catalyst tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in water at ambient temperatures, resulting in excellent yields ranging from 84-96%. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

Solvent-free conditions have also proven effective. For instance, bis(indolyl)methanes can be synthesized by reacting indole with substituted aromatic aldehydes using cellulose (B213188) sulfuric acid as a solid, reusable catalyst. This method is economically and environmentally advantageous as it eliminates the need for a solvent and allows for the catalyst to be recycled. openmedicinalchemistryjournal.com

Table 1: Examples of Solvent-Free and Aqueous Syntheses of Indole Analogs

| Product Class | Reactants | Catalytic System/Conditions | Medium | Key Advantages | Source(s) |

|---|---|---|---|---|---|

| Trifluoromethyl(indolyl)phenylmethanols | Indoles, Aromatic fluoromethyl ketones | K₂CO₃ / n-Bu₄PBr | Water | High yields, no chromatography, recyclable catalyst | beilstein-journals.org |

| Bis(indolyl)methanes | Indoles, Carbonyl compounds | Dodecylsulfonic acid | Water | Short reaction time, high yield | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

| Indole Hemiaminals | Indoles, Formaldehyde | Tetrabutylammonium fluoride (TBAF) | Water | Ambient temperature, high yields (84-96%) | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

| Bis(indolyl)methanes | Indole, Aromatic aldehydes | Cellulose Sulfuric Acid (CSA) | Solvent-Free | Reusable solid acid catalyst, economical | openmedicinalchemistryjournal.com |

Catalytic and Atom-Economical Approaches

Catalytic and atom-economical reactions are fundamental to sustainable chemical synthesis. Atom economy refers to the efficiency of a reaction in converting the mass of reactants into the desired product. Approaches that maximize atom economy, such as addition and cycloaddition reactions, are highly sought after. nih.gov The use of catalysts is crucial for enabling these efficient transformations under mild conditions.

An environmentally benign and atom-economical approach for synthesizing indole-substituted 1,4-naphthoquinones has been developed using the Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) as a catalyst in water. acs.org This method involves the direct C(sp²)–H and C(sp²)–H bond coupling of the C-3 position of indole derivatives with 1,4-naphthoquinones. The reaction proceeds under open-air conditions, and the protocol allows for the recycling of both the water and a portion of the catalyst. A specific analog, 2-(4-Methoxy-1H-indol-3-yl)naphthalene-1,4-dione, was synthesized with a satisfactory yield using this method. acs.org

Palladium catalysis has also been effectively utilized for the synthesis of 2-substituted indoles in an aqueous micellar medium. mdpi.com The cyclization of o-alkynyl-aniline derivatives proceeds in the presence of palladium(II) acetate (Pd(OAc)₂) within nanomicelles formed by the surfactant TPGS-750-M in water. This "nanoreactor" environment facilitates the reaction of lipophilic organic substrates. This approach is particularly valuable for synthesizing N-unprotected indoles. mdpi.com

In some cases, inherent reactivity can be harnessed to achieve atom economy without any catalyst. The Diels-Alder reaction of 3-alkenyl indoles with a conjugated alkynyl ketone provides a catalyst-free and atom-economic route to substituted 1-acetyl carbazoles, which can be further converted to 1-hydroxyl carbazoles. doi.org This reaction proceeds simply by heating the reactants in a suitable solvent like xylene, with all atoms of the reactants being incorporated into the final product. doi.org

Table 2: Overview of Catalytic and Atom-Economical Syntheses for Indole Analogs

| Product/Analog | Synthetic Approach | Catalyst | Medium | Key Features | Source(s) |

|---|---|---|---|---|---|

| 2-(4-Methoxy-1H-indol-3-yl)naphthalene-1,4-dione | C–H/C–H Bond Coupling | B(C₆F₅)₃ | Water | Atom-economical, recyclable catalyst/medium, open-air | acs.org |

| 2-Substituted Indoles | Intramolecular Cyclization | Pd(OAc)₂ | Aqueous Micellar (TPGS-750-M) | Enables reaction of lipophilic substrates in water, good for N-unprotected indoles | mdpi.com |

| Indole-fused Polyheterocycles | Ugi-4CR followed by Cyclization | Pd(OAc)₂ | Methanol | Multicomponent reaction, high scaffold diversity | nih.gov |

| 1-Acetyl Carbazoles | Diels-Alder Reaction | None (Thermal) | Xylene | Catalyst-free, 100% atom economy | doi.org |

Mechanochemical Synthesis (Ball Milling)

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, is an emerging green synthetic technique. nih.gov These reactions are often performed solvent-free or with only catalytic amounts of liquid, a method known as liquid-assisted grinding (LAG). This approach can lead to significantly shorter reaction times, different product selectivity compared to solution-based methods, and can enable reactions that are difficult to achieve in conventional solvents. tandfonline.comcardiff.ac.uk

The synthesis of indole derivatives has been successfully adapted to mechanochemical conditions. An efficient, one-step synthesis of indole hybrid chalcones via the Claisen-Schmidt condensation of 1-methylindole-3-carboxaldehyde with various substituted acetophenones has been demonstrated using a high-energy ball mill. tandfonline.com The use of LAG with a small amount of ethanol (100 μL) resulted in high yields with reaction times of only 15-60 minutes, a significant improvement over conventional solution-based methods that can take 24 hours. tandfonline.com The tolerance of mechanochemical reactions to air and moisture is another key advantage, circumventing the need for inert atmosphere conditions often required in traditional synthesis. cardiff.ac.uk

The optimization of mechanochemical reaction conditions is crucial for achieving high efficiency. Factors such as the amount of catalyst, milling time, and the type of milling material can be systematically varied to find the ideal parameters. For the synthesis of (2E)-1-(4-bromophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one, studies showed that using NaOH as a catalyst in a planetary ball mill for 60 minutes provided a quantitative yield. tandfonline.com This highlights the power of mechanochemistry to deliver high-yielding, rapid, and environmentally friendly synthetic routes to indole analogs.

Table 3: Optimization of Mechanochemical Synthesis for an Indolyl Chalcone Analog

| Entry | Catalyst (equiv.) | Time (min) | Grinding Method | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| 1 | Piperidine (B6355638) (1.0) | 24 hours | Conventional (reflux in EtOH) | 92 | tandfonline.com |

| 2 | NaOH (2.0) | 15 | Planetary Ball Mill (LAG) | 65 | tandfonline.com |

| 3 | NaOH (2.0) | 30 | Planetary Ball Mill (LAG) | 88 | tandfonline.com |

| 4 | NaOH (2.0) | 60 | Planetary Ball Mill (LAG) | >99 | tandfonline.com |

| 5 | KOH (2.0) | 60 | Planetary Ball Mill (LAG) | 98 | tandfonline.com |

Data derived from the synthesis of (2E)-1-(4-bromophenyl)-3-(1-methyl-1H-indol-3-yl)prop-2-en-1-one via Claisen-Schmidt condensation. tandfonline.com

Chemical Reactivity and Transformational Chemistry of 4 Methoxy 1h Indol 2 Yl Methanol and Its Analogs

Reactions Involving the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the indole ring, designated as N-1, possesses a lone pair of electrons and can participate in various chemical transformations. Its reactivity is modulated by the electronic effects of substituents on the benzene (B151609) portion of the indole. The electron-donating methoxy (B1213986) group at the 4-position in (4-methoxy-1H-indol-2-yl)methanol enhances the nucleophilicity of the indole ring system. chim.itontosight.ai

Alkylation and Acylation Reactions

The indole nitrogen can be readily alkylated or acylated. While indoles typically require elevated temperatures to react with alkyl halides, the presence of a base facilitates these reactions. bhu.ac.in For instance, the N-alkylation of 7-methoxy-2-methylindole has been achieved using 4-(2-chloroethyl)morpholine (B1582488) hydrochloride in the presence of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). semanticscholar.org Similarly, acylation reactions can be performed. The acylation of methyl 6-methoxy-1H-indole-2-carboxylate with acetyl chloride proceeds as a Friedel–Crafts reaction, yielding the 3-acyl-indole-2-carboxylate as the major product. acs.org

Alkylation and acylation at the indole nitrogen are crucial steps in the synthesis of various biologically active molecules. These modifications can alter the compound's physical properties and biological activity.

| Reactant | Reagent | Product | Reference |

| 7-methoxy-2-methyl-1H-indole | 4-(2-chloroethyl)morpholine hydrochloride, KOH, DMSO | 4-(2-(7-methoxy-2-methyl-1H-indol-1-yl)ethyl)morpholine | semanticscholar.org |

| Methyl 6-methoxy-1H-indole-2-carboxylate | Acetyl chloride | Methyl 3-acetyl-6-methoxy-1H-indole-2-carboxylate | acs.org |

| 4-methoxyindole (B31235) | Chloroacetamide derivatives, K₂CO₃, DMF/acetonitrile | N-substituted-2-(4-methoxy-1H-indol-1-yl)acetamide |

Protection/Deprotection Strategies

In multi-step syntheses, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the indole nitrogen. It enhances the stability of the indole during subsequent synthetic transformations. The Boc group can be introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Deprotection, or removal of the Boc group, can be achieved under acidic conditions, for example, using trifluoroacetic acid (TFA). rsc.org

Another protecting group strategy involves the use of a methoxymethyl (MOM) group. rsc.org The MOM group can be removed under specific conditions to regenerate the N-H bond.

The choice of protecting group and the conditions for its introduction and removal are critical for the successful synthesis of complex indole derivatives.

| Protecting Group | Introduction Reagent | Deprotection Reagent | Reference |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) | rsc.org |

| Methoxymethyl (MOM) | Not specified | Not specified | rsc.org |

Transformations at the Hydroxymethyl Group (C-2)

The hydroxymethyl group at the C-2 position of this compound is a versatile functional handle that can be readily transformed into other functional groups.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Activated manganese dioxide (MnO₂) is a common reagent used for the oxidation of 2-hydroxymethyl indoles to the corresponding indole-2-carbaldehydes. derpharmachemica.com The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. derpharmachemica.com Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412). smolecule.comevitachem.com

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Hydroxymethyl indole | Activated manganese dioxide (MnO₂) | Indole-2-carbaldehyde | derpharmachemica.com |

| (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol | Potassium permanganate or chromium trioxide | 5,7-dimethoxy-1-methyl-1H-indole-2-carbaldehyde or 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylic acid | smolecule.com |

| (7-Methoxy-1H-indol-2-yl)methanol | Not specified | 7-methoxy-1H-indole-2-carboxylic acid |

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification and etherification reactions. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, often in the presence of a catalyst. acs.org For example, 2-phenylethyl 1H-indole-2-carboxylate has been synthesized from 1H-indole-2-carboxylic acid and 2-phenylethanol. acs.org Etherification, such as the formation of a methoxymethyl ether, can also be accomplished. rsc.org

These reactions are valuable for creating libraries of indole derivatives with diverse properties.

Nucleophilic Substitution at the Hydroxymethyl Group

The hydroxyl group of the hydroxymethyl substituent can be converted into a good leaving group, such as a tosylate, which can then be displaced by a nucleophile. This allows for the introduction of a wide range of functionalities at the C-2 position. For example, the reduction of a tosylate derivative with lithium aluminum hydride (LiAlH₄) results in the removal of the tosyl group. nih.gov Trifluoroethanol has been shown to promote the formal nucleophilic substitution of indol-2-yl diaryl methanol (B129727). rsc.org

Furthermore, the hydroxyl group can be converted to an azido (B1232118) group by reaction with diphenyl phosphorazidate (DPPA) in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.gov This provides a route to introduce nitrogen-containing substituents.

Electrophilic Aromatic Substitution on the Indole Ring (C-3, C-5, C-6, C-7)

The indole ring is inherently susceptible to electrophilic attack, primarily at the C-3 position, due to the high electron density of the pyrrole (B145914) moiety. However, the position of substituents, such as the methoxy group in 4-methoxyindole derivatives, can significantly direct incoming electrophiles to other positions on the benzene ring (C-4, C-5, C-6, and C-7). chim.itthieme-connect.com

Halogenation of indole derivatives is a crucial transformation for introducing a functional handle for further synthetic manipulations, such as cross-coupling reactions. nih.govresearchgate.net The regioselectivity of halogenation on methoxy-substituted indoles is influenced by both the inherent reactivity of the indole core and the directing effect of the methoxy group. While indoles typically undergo electrophilic substitution at C-3, the presence of an electron-donating methoxy group can activate the benzene portion of the ring system. chim.itacs.org For instance, enzymatic halogenation using RebH variants has been shown to be effective for various indole derivatives, including those with methoxy substituents, leading to the formation of halogenated indoles that are valuable precursors for pharmaceuticals. nih.govresearchgate.netnih.gov

| Reagent/Catalyst | Substrate | Position of Halogenation | Product | Reference |

| RebH enzyme variant | 5-methoxyindole | C-3 | 3-Bromo-5-methoxyindole | nih.gov |

| N-Bromosuccinimide | 4,5-dimethoxy-2-nitrobenzaldehyde | C-6 | 6-Bromo-4,5-dimethoxy-2-nitrobenzaldehyde | chim.it |

Table 1: Examples of Halogenation Reactions on Methoxyindole Derivatives

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively, onto the indole ring. masterorganicchemistry.comlibretexts.orglibretexts.org These functional groups can act as directing groups in subsequent reactions or be converted into other functionalities. libretexts.org The reaction typically proceeds by generating a strong electrophile, such as the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid, which then attacks the electron-rich indole ring. masterorganicchemistry.comlibretexts.orgyoutube.com The regioselectivity is governed by the substitution pattern on the indole. For example, in the presence of a strong acid, indoles are known to be protonated at the C-3 position, which can direct subsequent electrophilic attack to the benzene ring. nih.gov

| Reagent | Substrate | Position of Substitution | Product | Reference |

| Nitric Acid/Sulfuric Acid | 2-phenylindole | C-5 | 5-Nitro-2-phenylindole | nih.gov |

| Chlorosulfonic Acid | 2-phenylindole | C-5 | 2-Phenylindole-5-sulfonyl chloride | nih.gov |

Table 2: Examples of Nitration and Sulfonation of Indole Derivatives

The Vilsmeier-Haack reaction is a versatile method for the formylation or acylation of electron-rich aromatic and heteroaromatic compounds, including indoles. wikipedia.orgijpcbs.com The reaction utilizes a substituted amide, such as dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. wikipedia.org This electrophile then attacks the indole ring, typically at the C-3 position. However, with certain substitution patterns, formylation can be directed to other positions. For instance, 4-methoxyindole reacts with POCl₃ and DMF to yield 4-methoxy-1H-indole-3-carbaldehyde. vulcanchem.com Similarly, Vilsmeier formylation of 5,7-dimethoxyindoles has been shown to occur at the C-4 position. researchgate.net

| Reagent | Substrate | Position of Formylation | Product | Reference |

| POCl₃, DMF | 4-methoxyindole | C-3 | 4-methoxy-1H-indole-3-carbaldehyde | vulcanchem.comvulcanchem.com |

| POCl₃, DMF | 5,7-dimethoxyindole | C-4 | 5,7-dimethoxy-1H-indole-4-carbaldehyde | researchgate.net |

Table 3: Examples of Vilsmeier-Haack Reactions on Methoxyindole Derivatives

The methoxy group, being an electron-donating group, significantly influences the regioselectivity of electrophilic aromatic substitution on the indole ring. thieme-connect.comontosight.ai It activates the benzene ring towards electrophilic attack. In 4-methoxyindoles, the methoxy group can direct electrophiles to the C-7 position. thieme-connect.comsnnu.edu.cn For instance, Rhodium(II)-catalyzed reactions of 4-methoxyindoles with diazo compounds have shown exclusive C-7 selectivity. snnu.edu.cnresearchgate.net This is in contrast to unsubstituted indoles which tend to react at the C-6 position under similar conditions. thieme-connect.comsnnu.edu.cn This directing effect is attributed to hydrogen bonding between the indole N-H and the reactant, which positions the electrophile for attack at the most nucleophilic C-7 position. snnu.edu.cn In the case of 5,7-dimethoxyindoles, electrophilic attack is favored at the C-4 position. researchgate.net

| Reaction | Substrate | Position of Substitution | Rationale | Reference |

| Rh(II)-catalyzed alkylation | 4-methoxyindole | C-7 | Hydrogen-bonding directing effect, increased nucleophilicity of C-7 | snnu.edu.cnresearchgate.net |

| Vilsmeier formylation | 5,7-dimethoxyindole | C-4 | Activation by two methoxy groups directs to the available ortho/para position | researchgate.net |

Table 4: Influence of Methoxy Group on Regioselectivity

Metalation and Cross-Coupling Reactions

Metalation followed by cross-coupling reactions provides a powerful strategy for the C-C and C-heteroatom bond formation, enabling the synthesis of complex indole derivatives.

Directed metalation involves the use of a directing group to deprotonate a specific C-H bond with a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate can then be quenched with an electrophile to introduce a substituent at a specific position. In the context of indoles, the N-H proton is the most acidic, and its protection is often necessary to achieve C-H metalation on the ring. The Boc (tert-butoxycarbonyl) protecting group is commonly employed for this purpose. Directed ortho-metalation (DoM) is a powerful strategy where a functional group directs the metalation to an adjacent position. Amide and carbamate (B1207046) groups are effective directing groups for ortho-lithiation. harvard.edu For instance, an N-Boc-protected 4-methoxyindole can be lithiated and then borylated to produce (1-(tert-butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid, a versatile building block for Suzuki-Miyaura cross-coupling reactions.

| Directing Group | Base | Position of Metalation | Subsequent Reaction | Product | Reference |

| N-Boc | t-BuLi | C-2 | Borylation | (1-(tert-Butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid | |

| Amide | n-BuLi | Ortho to amide | Alkylation | Ortho-alkylated aromatic | harvard.edu |

Table 5: Examples of Directed Metalation Strategies

Applications in Suzuki-Miyaura, Heck, Sonogashira, and Stille Coupling

The indole nucleus is a versatile scaffold in organic synthesis, and its functionalization through cross-coupling reactions is a cornerstone of modern medicinal chemistry and materials science. rsc.orgchim.it Analogs of this compound, particularly those converted into boronic acids or halides, are valuable partners in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a fundamental method for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide. Indole-2-boronic acids, including analogs like (1-(tert-butoxycarbonyl)-4-methoxy-1H-indol-2-yl)boronic acid, are widely used in Suzuki-Miyaura couplings to produce complex biaryl compounds and other substituted indoles. The reaction mechanism involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to yield the coupled product. The presence of a protecting group on the indole nitrogen, such as a tert-butoxycarbonyl (Boc) group, can enhance stability and prevent side reactions during the catalytic cycle. Research has demonstrated the successful coupling of various substituted indole-boronic acids with bromo-pyridine derivatives, achieving high yields with low catalyst loadings. acs.org

Key Research Findings in Suzuki-Miyaura Coupling of Indole Analogs

| Indole Substrate | Coupling Partner | Catalyst/Ligand System | Yield | Reference |

|---|---|---|---|---|

| (1-(tert-butylcarbonyl)-5-methoxy-indol-2-yl)boronic acid | 3-(6-bromo-pyridin-2-yl)-5,6-diphenyl- tezu.ernet.innih.govwiley-vch.detriazine | Pd(OAc)2 / SPhos | 78% | acs.org |

| (1-(tert-butylcarbonyl)-4-methyl-indol-2-yl)boronic acid | 3-(6-Bromo-5-(3-methylbutyl)-pyridin-2-yl)-5,6-diphenyl- tezu.ernet.innih.govwiley-vch.detriazine | Pd(OAc)2 / SPhos | 56% | acs.org |

| 1-Bromo-3-methoxy-2-methyl-9H-carbazole (Indole analog) | Phenylboronic acid | Palladium catalyst | Not specified | rsc.org |

Heck Coupling: The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. While direct Heck reactions on the indole nucleus can be complex, intramolecular Heck reactions of indole derivatives have been successfully employed to construct fused heterocyclic systems. For instance, N-((3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl)methyl)aniline derivatives undergo palladium-catalyzed intramolecular cyclization to form various polycyclic indole structures. sci-hub.seacs.org This strategy highlights the utility of pre-functionalized indole methanols in building complex molecular architectures.

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. sci-hub.se It has proven effective for the functionalization of the indole core. For example, the synthesis of indole-C-glycosides, which exhibit significant biological properties, has been achieved using a Sonogashira coupling between an ethynyl-C-glycoside and a 2-iodo-3-nitrophenyl acetate (B1210297), followed by cyclization to form the indole ring. rsc.orgrsc.org Furthermore, bromo-substituted dimethoxy-indoles have been functionalized with alkynyl groups using Sonogashira cross-coupling, demonstrating the method's applicability in creating building blocks for materials science. chim.it The reaction typically proceeds cleanly, though the formation of alkyne homocoupling byproducts can be a competing pathway that needs to be controlled. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. One-pot Stille couplings of N-acyl-2-iodoanilines have been reported as a method for generating N-substituted indoles, showcasing an alternative route to functionalized indole systems that complements the direct functionalization of a pre-formed indole ring. nih.gov

Rearrangement Reactions and Cycloadditions

The indole scaffold can participate in a variety of rearrangement and cycloaddition reactions, enabling the synthesis of complex, fused heterocyclic systems. These transformations often exploit the inherent electronic properties of the indole ring and the reactivity of substituents at key positions, such as the 2-position methanol group.

Hydrogen Autotransfer Reactions

Hydrogen autotransfer, also known as the borrowing hydrogen principle, is an efficient and atom-economical process where an alcohol is temporarily oxidized in situ to an aldehyde or ketone. acs.orgcsic.escardiff.ac.uk This reactive intermediate then participates in a subsequent reaction before the hydrogen is returned in a final reduction step. acs.org this compound and its analogs are excellent substrates for this type of transformation.

In this context, the C3-position of indoles can be directly alkylated using alcohols as the alkylating agents, avoiding the need for pre-functionalized electrophiles. chemrxiv.org The process typically involves a metal catalyst or metal-free conditions to facilitate the initial dehydrogenation of the alcohol (e.g., benzyl (B1604629) alcohol) to the corresponding aldehyde. uniurb.it This aldehyde then undergoes a condensation reaction with the electron-rich indole at the C3-position. The resulting intermediate is then reduced by the catalyst, which had previously stored the hydrogen. chemrxiv.org Studies have shown that even electron-rich and sterically hindered indoles, such as 4-methoxyindole, can be effectively alkylated using this methodology. uniurb.it A recent development involves a photochemical approach using a ruthenium catalyst to achieve the C-H functionalization of indoles with alcohols, leading to either indole-3-carbaldehydes or bis(indolyl)methanes depending on the specific catalyst used. acs.org

Summary of Hydrogen Autotransfer Reactions with Indoles

| Indole Substrate | Alcohol Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxyindole | Benzyl alcohol | Iron catalyst | C3-Benzylated indole | Very good | uniurb.it |

| 5-Methoxyindole | Pyridin-2-ylmethanol | Oxone®/Cs2CO3 (metal-free) | C3-Alkylated indole | 81% | chemrxiv.org |

| Indole | Methanol | RuCl3·3H2O / Blue LED | Bis(indolyl)methane | Good to excellent | acs.org |

Annulation and Cycloaddition Strategies

Annulation and cycloaddition reactions are powerful strategies for constructing polycyclic systems fused to the indole core. (1H-indol-2-yl)methanols are particularly useful precursors for these transformations. For example, they can undergo base-mediated annulation with 2,3-epoxy-1-tosylates in a chemo-, regio-, and stereoselective manner to afford 1,2-fused indoles like oxazino[4,3-a]indoles. tezu.ernet.insigmaaldrich.com This [4+2] annulation protocol proceeds via a proposed transition state that directs the cyclization in a specific fashion. tezu.ernet.in

Rhodium(III)-catalyzed [4+2] annulation/lactonization cascades have also been developed, reacting indoles with 4-hydroxy-2-alkynoates to produce complex indole-fused polyheterocycles. ucl.ac.uk These reactions are notable for their operational simplicity and excellent regioselectivity. ucl.ac.uk Another approach involves MeOTf-induced annulation of N-(2-cyanoaryl)indoles, which proceeds smoothly to give indolo[1,2-a]indol-10-imines in high yields. nih.gov

Indoles can also act as nucleophiles in [4+2] cycloaddition reactions with electron-deficient partners like 1,2-diaza-1,3-dienes. polimi.it The outcome of these reactions can be highly dependent on the substitution pattern of both the indole and the diene, leading to either fused indoline (B122111) heterocycles or ring-opened products. polimi.it

Spectroscopic and Advanced Characterization Methodologies for Structural Elucidation of 4 Methoxy 1h Indol 2 Yl Methanol and Its Derivatives

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies of Indole (B1671886) Ring and Functional Groups

The IR spectrum of an indole derivative is characterized by a series of absorption bands corresponding to the various vibrational modes of the indole ring and its substituents. For (4-methoxy-1H-indol-2-yl)methanol, key characteristic frequencies are expected for the N-H group, C-H bonds, C=C bonds of the aromatic system, and the C-O bonds of the methoxy (B1213986) and alcohol groups.

The N-H stretching vibration of the indole ring typically appears as a sharp peak in the range of 3500-3300 cm⁻¹. researchgate.net For instance, the N-H stretching vibration in indole has been observed at 3406 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are generally found between 3100 and 3000 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings give rise to strong bands in the 1625-1430 cm⁻¹ region. researchgate.net Specifically, characteristic aromatic C=C stretching bands for indole appear at 1508 cm⁻¹ and 1577 cm⁻¹, with C-C ring stretching at 1616 cm⁻¹ and 1456 cm⁻¹. researchgate.net

The presence of the methoxy and methanol (B129727) substituents introduces additional characteristic bands. The C-O stretching vibrations of the methoxy group and the alcohol group are expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹. The O-H stretching vibration of the alcohol's hydroxyl group would likely appear as a broad band in the region of 3400-3200 cm⁻¹, potentially overlapping with the N-H stretch.

Table 1: General Characteristic IR Frequencies for Indole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretching | 3500-3300 researchgate.net |

| Aromatic C-H | Stretching | 3100-3000 researchgate.net |

| Aromatic C=C | Stretching | 1625-1430 researchgate.net |

| Alcohol O-H | Stretching (Broad) | 3400-3200 |

| C-O | Stretching | 1300-1000 |

| N-H | Bending | ~1500 |

| C-H | Bending | 1352-1336 (methyl) researchgate.net, 744-609 (aromatic out-of-plane) researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light, and its absorption spectrum is sensitive to the nature and position of substituents.

Electronic Transitions of the Indole Chromophore and Substituent Effects

The UV absorption spectrum of indole is characterized by two main electronic transitions, designated as the ¹Lₐ and ¹Lₑ bands. nih.gov The position and intensity of these bands are influenced by substituents on the indole ring. chemrxiv.org Electron-donating groups, such as the methoxy group at the 4-position in this compound, are known to cause a bathochromic (red) shift in the absorption maxima. chemrxiv.org

Studies on 4-substituted indoles have shown that the electronic properties of the substituent can be used to tune the absorption and emission wavelengths. nih.gov For example, a methoxy group is an electron-donating group and is expected to increase the electron density of the indole ring, leading to a red-shift in the UV-Vis spectrum compared to unsubstituted indole. clockss.org The ¹Lₐ transition is particularly sensitive to the solvent environment. nih.gov The presence of the hydroxymethyl group at the 2-position can also influence the electronic transitions.

Table 2: Expected UV-Vis Absorption Maxima for Substituted Indoles

| Compound | Substituent(s) | Expected λₘₐₓ (nm) | Effect |

|---|---|---|---|

| Indole | None | ~270-290 | Reference |

| This compound | 4-OCH₃, 2-CH₂OH | Red-shifted vs. Indole | Bathochromic shift |

| 4-Nitroindole | 4-NO₂ | Red-shifted vs. Indole | Bathochromic shift nih.gov |

| 4-Cyanotryptophan | 4-CN | Red-shifted vs. Tryptophan | Bathochromic shift nih.gov |

X-ray Crystallography for Solid-State Structure Determination

Unit Cell Parameters and Molecular Conformation

The conformation of the molecule, including the torsion angles that define the orientation of the methoxy and hydroxymethyl groups relative to the indole ring, would be precisely determined. For example, in 1H-indole-2-methanol, the N1–C2–C10–O1 torsion angle is 61.5(3)° in one conformer and -175.5(2)° in the other. acs.org

Table 3: Representative Unit Cell Parameters for Indole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |

|---|---|---|---|---|---|---|---|---|---|

| 1-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one | Monoclinic | P2₁/n | 10.123(2) | 13.345(3) | 14.123(3) | 90 | 98.45(3) | 90 | rsc.org |

| Ethyl 5-chloro-1H-indole-2-carboxylate | Monoclinic | P2₁/n | - | - | - | - | - | - | iucr.org |

| 1-(2-phenyl-1H-indol-3-yl)ethanone | Triclinic | P-1 | - | - | - | - | - | - | iucr.org |

| 2-(4-methoxyphenyl)-3-(2-nitro-1-phenylethyl)-1H-indole | Monoclinic | P2₁/c | - | - | - | - | - | - | nih.gov |

Note: Specific cell parameters for the latter three compounds are not provided in the abstract but their crystal system and space group are identified.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding networks, π-π stacking, C-H···π interactions)

The crystal packing of this compound would be governed by a network of intermolecular interactions. The presence of the N-H group of the indole ring and the O-H group of the methanol substituent makes them potent hydrogen bond donors. eurjchem.comnih.gov These can form strong hydrogen bonds with acceptor atoms, such as the oxygen of the methoxy group or the hydroxyl group of a neighboring molecule. eurjchem.com

In many indole derivatives, N-H···O hydrogen bonds are a dominant supramolecular motif, often leading to the formation of chains or dimers. iucr.orgiucr.org For example, in some structures, pairs of N—H⋯O hydrogen bonds generate R₂²(10) loops. iucr.org

C-H···π interactions, where a C-H bond points towards the electron-rich π-system of an adjacent indole ring, are also commonly observed weak interactions that help to consolidate the crystal packing. rsc.orgnih.gov These varied intermolecular forces collectively dictate the final three-dimensional architecture of the crystal.

Applications of 4 Methoxy 1h Indol 2 Yl Methanol and Its Derivatives in Advanced Organic Synthesis

As a Versatile Building Block in the Synthesis of Complex Molecules

The unique structural features of (4-methoxy-1H-indol-2-yl)methanol, including the reactive hydroxymethyl group at the 2-position and the activating methoxy (B1213986) group at the 4-position, make it an ideal starting material for the synthesis of a variety of complex molecular architectures. chim.it Its utility spans from the creation of substituted indole (B1671886) and indoline (B122111) derivatives to its incorporation into larger, more intricate heterocyclic systems and the total synthesis of natural products.

Precursor to Polysubstituted Indoles and Indoline Derivatives

This compound serves as a key starting material for the synthesis of a diverse array of polysubstituted indoles and indolines. The inherent reactivity of the indole nucleus, further modulated by the methoxy substituent, allows for a range of chemical transformations. chim.itacs.org

The hydroxyl group of this compound can be readily transformed into other functional groups, providing a handle for further synthetic manipulations. For instance, it can be oxidized to the corresponding aldehyde, which can then participate in various carbon-carbon bond-forming reactions to introduce substituents at the 2-position.

Furthermore, the indole ring itself is amenable to electrophilic substitution reactions. The position of these substitutions is directed by the existing methoxy group and the substituent at the 2-position. This allows for the controlled introduction of a wide variety of functional groups onto the indole scaffold, leading to the generation of libraries of polysubstituted indoles with diverse substitution patterns. nih.govpkusz.edu.cn

A general strategy for the synthesis of polysubstituted indoles often involves the initial functionalization of the hydroxymethyl group, followed by electrophilic substitution on the indole ring. For example, conversion of the alcohol to a more reactive species, such as a halide or a tosylate, facilitates nucleophilic substitution reactions, enabling the introduction of various side chains. Subsequent nitration, halogenation, or acylation of the indole ring, guided by the electronic effects of the substituents, yields a wide range of polysubstituted indole derivatives.

The reduction of the indole ring in these derivatives provides access to the corresponding polysubstituted indoline scaffolds, which are also important structural motifs in many biologically active compounds. The diastereoselectivity of this reduction can often be controlled by the choice of reducing agent and the nature of the substituents on the indole ring.

Intermediate in Heterocyclic Framework Construction

The reactivity of this compound extends beyond the synthesis of simple substituted indoles, making it a valuable intermediate in the construction of more complex heterocyclic frameworks. chim.itresearchgate.net The indole nucleus can be fused with other rings to create polycyclic systems, many of which are found in natural products and pharmaceuticals. ontosight.airsc.org

One common strategy involves the annulation of a new ring onto the indole core using the functionality at the 2-position. For example, the hydroxymethyl group can be converted into a suitable electrophile or nucleophile, which can then react with a bifunctional reagent to close a new ring. This approach has been used to synthesize a variety of fused heterocyclic systems, including carbolines, and other nitrogen-containing polycycles. nih.gov

Electrochemical methods have also been employed in the construction of heterocyclic frameworks from indole derivatives. nih.gov These methods offer a green and efficient alternative to traditional chemical reactions, often proceeding under mild conditions without the need for harsh reagents.

The following table summarizes some of the heterocyclic frameworks synthesized using indole derivatives as starting materials:

| Starting Material Derivative | Reagents and Conditions | Resulting Heterocyclic Framework | Reference |

| (1H-Indol-2-yl)methanol | Vinyl Sulfonium Salts, Cascade Addition-Cyclization | Oxazino[4,3-a]indoles | rsc.org |

| Isatin-derived α-keto amides | CF3–allyl–Pd species, Allylative Double Intramolecular Cyclization | Benzopyrroloazepines | acs.org |

| N-(2-Cyanoaryl)indoles | MeOTf, Annulation | Indole–Indolone Scaffolds | acs.org |

| α-Indolylhydrazones | PhIO2, TFA, Intramolecular Oxidative Cyclization | Azacarbolines | nih.gov |

Application in Total Synthesis of Complex Natural Products (without biological activity)

The strategic importance of this compound and its derivatives is further highlighted by their application in the total synthesis of complex natural products. rsc.orgdokumen.pub While the biological activity of these target molecules is not the focus of this section, the synthetic challenges they present underscore the utility of this versatile building block.

In the context of total synthesis, the 4-methoxyindole (B31235) moiety often serves as a key fragment that is elaborated into the final complex structure. The methoxy group can be a crucial element of the natural product's architecture or can be used as a directing group to control the regioselectivity of subsequent reactions, only to be removed at a later stage of the synthesis.

The synthesis of such complex molecules often involves a multi-step sequence where the indole derivative is carefully functionalized and coupled with other fragments. The ability to selectively introduce substituents and construct new rings on the this compound framework is paramount to the success of these synthetic endeavors. pkusz.edu.cn

Role in Materials Science

Beyond its traditional role in organic synthesis, derivatives of this compound are finding increasing applications in the field of materials science. chim.it The electron-rich and planar nature of the indole ring system, combined with the ability to introduce various functional groups, makes these compounds attractive candidates for the development of novel functional materials. researchgate.net

Precursors for Polymer Monomers and Functional Materials

The functionalizable nature of this compound derivatives makes them suitable precursors for the synthesis of polymer monomers. chim.it The hydroxymethyl group can be modified to introduce a polymerizable functional group, such as an acrylate (B77674) or a styrenic moiety. Subsequent polymerization of these monomers can lead to the formation of polymers with tailored properties.

The incorporation of the indole unit into the polymer backbone or as a pendant group can impart unique characteristics to the resulting material. For example, the electron-rich nature of the indole ring can enhance the polymer's conductivity or its ability to participate in charge-transfer interactions. Furthermore, the ability to introduce other functional groups onto the indole ring allows for the fine-tuning of the polymer's properties, such as its solubility, thermal stability, and optical characteristics.

Components in Optoelectronic Materials and Non-Linear Optics (NLO)

The π-conjugated system of the indole ring, particularly when extended through appropriate substitution, gives rise to interesting photophysical properties. This has led to the investigation of this compound derivatives as components in optoelectronic materials and for non-linear optical (NLO) applications. researchgate.net

For a material to exhibit NLO properties, it must possess a non-centrosymmetric crystal structure and a large molecular hyperpolarizability. The indole ring, with its inherent asymmetry and extended π-electron system, can contribute to the molecular hyperpolarizability. By carefully designing the substitution pattern on the indole ring, it is possible to enhance this property. For example, the introduction of strong electron-donating and electron-accepting groups at appropriate positions can lead to a significant increase in the NLO response.

The following table lists some indole derivatives and their potential applications in materials science:

| Compound/Derivative | Potential Application | Key Features | Reference |

| 4-Methoxy acetanilide | Nonlinear Optical Crystal | Wide band gap, high second harmonic generation efficiency | researchgate.net |

| Indole-containing polyaromatic scaffolds | Solid-state fluorescent materials, organic semiconductors | Extended π-conjugation | pkusz.edu.cn |

| Methoxy-activated indoles | Chemosensors | Presence of pharmaceuticals and natural products | chim.it |

Catalyst or Ligand Precursor in Chemical Transformations

While direct applications of this compound as a catalyst or ligand precursor are not extensively documented, the closely related isomer, (6-methoxy-1H-indol-2-yl)methanol, has been utilized in the preparation of pre-catalysts. doi.org This suggests the potential of methoxy-substituted indol-2-yl-methanol structures to serve as foundational molecules for developing new catalysts. The indole framework, with its rich electron density and the presence of both N-H and O-H functional groups, offers multiple coordination sites for metal centers, making it a promising scaffold for ligand design.

The general reactivity of methoxy-activated indoles further supports their potential in catalysis. chim.it The methoxy group enhances the electron-donating nature of the indole ring, which can influence the electronic properties of a catalytic system. chim.it The development of N-heterocyclic carbene (NHC) catalysts from indole precursors is another area of interest in organic synthesis. rsc.org The transformation of indolylmethanols into more complex structures that can act as ligands is a feasible synthetic strategy. d-nb.info These precursors can be employed in various chemical reactions, highlighting the versatility of the indole core in the synthesis of functional molecules for catalysis.

Synthesis of Analogs for Structure-Activity Relationship Studies

The synthesis of analogs based on the this compound scaffold is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how molecular structure influences biological activity. Various synthetic strategies have been employed to modify the core structure, providing libraries of compounds for screening.

One common approach involves the modification of the indole ring and the side chain. For instance, starting from 4-methoxy-2-methyl-1H-indole, a close structural relative, analogs can be synthesized through condensation reactions. A notable example is the synthesis of trans-3-(4-Methoxy-2-methyl-1H-indole-3-yl)-1-(4-pyridinyl)-2-propen-1-one. This reaction is achieved by refluxing 4-methoxy-2-methyl-1H-indole-3-carbaldehyde with 4-acetylpyridine (B144475) in methanol (B129727) with piperidine (B6355638) as a catalyst. nih.gov

Another powerful method for generating analogs is the Friedel-Crafts alkylation. Trifluoromethylated (indol-3-yl)methanols, including the 4-methoxy isomer, serve as key intermediates for the synthesis of unsymmetrical diindolylmethanes (DIMs). nih.gov For example, 2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol can be reacted with other indole derivatives in the presence of an iodine catalyst to produce a variety of DIMs with a quaternary carbon center. nih.gov This method is efficient and avoids the use of harsh conditions or heavy-metal catalysts. nih.gov

The synthesis of more complex heterocyclic systems from indole precursors is also a valuable strategy for generating diverse analogs. Thiazole-containing analogs have been prepared through multi-step synthetic sequences. acs.org For example, 2-cyano-indole can be converted to a Weinreb amide, which then undergoes a Grignard reaction to form a ketone. This ketone can be further modified to introduce a thiazole (B1198619) ring, yielding compounds like (2-(1H-Indol-2-yl)thiazol-4-yl)(3,4,5-trimethoxyphenyl)methanone. acs.org

Furthermore, the functional groups on the indole core can be transformed to create a wide array of derivatives. The methanol group at the 2-position of the indole can conceptually be oxidized to a carboxylic acid. This acid can then be converted to an acid hydrazide, which is a versatile intermediate for creating further analogs. For instance, 5-methoxy-1H-indole-2-carboxylic acid can be esterified and then treated with hydrazine (B178648) hydrate (B1144303) to form 5-methoxy-1H-indole-2-carbohydrazide. mdpi.com This carbohydrazide (B1668358) can then be reacted with various isatin (B1672199) derivatives to produce a library of isatin-indole molecular hybrids. mdpi.com

These synthetic methodologies demonstrate the utility of this compound and its related structures as starting points for generating diverse chemical entities for SAR studies. The ability to systematically modify the indole core, the methoxy substituent position, and the functional group at the 2-position allows for a thorough exploration of the chemical space around this privileged scaffold.

Q & A

Q. Refinement (SHELXL) :

- Assign anisotropic displacement parameters for non-H atoms.

- Fix H-atoms geometrically (riding model) with Uiso = 1.2–1.5×Ueq of parent atoms.

- Address challenges like twinning or weak diffraction using the TWIN/BASF commands in SHELX .

- Key Metrics : Final R-factor < 0.05 and wR₂ < 0.10 indicate high precision.

Q. What strategies analyze the electronic effects of the methoxy and hydroxymethyl groups on the indole ring’s reactivity?

- Computational Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron density distribution. The methoxy group donates electron density via resonance, activating the indole ring at C-3 and C-5 positions .

- Hammett Studies : Compare substitution reactions (e.g., electrophilic bromination) with analogs lacking -OCH₃ or -CH₂OH to quantify substituent effects .

- Experimental Validation :

- Monitor reaction kinetics (UV-Vis spectroscopy) in polar aprotic solvents (e.g., DMF) to correlate electronic effects with reactivity .

Q. How can researchers assess the potential of this compound as a kinase inhibitor?

- Methodology :

Docking Studies (AutoDock Vina) : Use PDB structures (e.g., MAPK inhibitors, PDB ID: 1A9U) to predict binding affinity. The indole ring and methoxy group may form π-π and hydrogen bonds with active-site residues .

In Vitro Assays : Test inhibition of kinase activity (e.g., ERK1/2) using fluorescence-based assays (IC₅₀ determination) .

ADMET Prediction : Use SwissADME to estimate logP (~2.1), bioavailability (85%), and blood-brain barrier penetration (low risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.